![molecular formula C21H18ClN5O2 B2532090 2-(6-(4-クロロフェニル)-3-オキソ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-2(3H)-イル)-N-(2,4-ジメチルフェニル)アセトアミド CAS No. 1251630-89-3](/img/structure/B2532090.png)

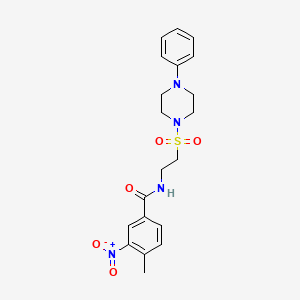

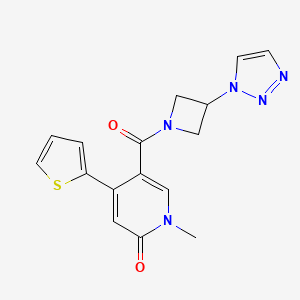

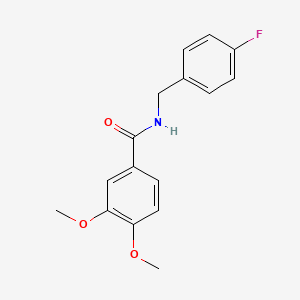

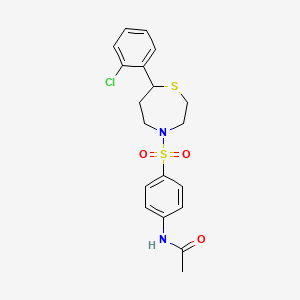

2-(6-(4-クロロフェニル)-3-オキソ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-2(3H)-イル)-N-(2,4-ジメチルフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

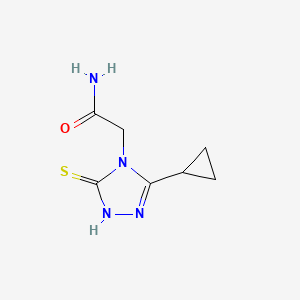

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .

Molecular Structure Analysis

There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .

Chemical Reactions Analysis

The reaction is efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .

科学的研究の応用

設計と合成: 研究者は、DNAインターカレーション活性に基づいて、17種類の新規[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体を設計および合成しました 。これらの化合物は、HepG2、HCT-116、MCF-7の3つの癌細胞株に対して評価されました。

抗痙攣活性

抗癌の可能性に加えて、この化合物は抗痙攣特性について調査されてきました。以下に、わかっていることを示します。

- トリアゾロキナゾリン誘導体: さまざまな6-フェニル-7H-[1,2,4]トリアゾロ[4,3-b]チアジン誘導体が設計され、抗痙攣活性について評価されました。 4-クロロフェニル基を含む化合物3hは、ED50値が40.9 mg/kgと有望な結果を示しました .

高エネルギー材料

さらに、[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾールの縮合トリアゾール骨格は、熱的に安定な高エネルギー材料のビルディングブロックとして研究されてきました .

作用機序

Target of Action

Similar compounds with a [1,2,4]triazolo backbone have been found to interact with dna and PCAF (P300/CBP-associated factor), a histone acetyltransferase .

Mode of Action

The compound 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide may interact with its targets through a process known as intercalation, where the compound inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA and lead to cell death, which is why such compounds are often investigated for their potential as anticancer agents .

Biochemical Pathways

Compounds that target pcaf can potentially affect gene expression, as pcaf is involved in the acetylation of histones, a process that regulates gene expression .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have demonstrated anticancer activity against various cancer cell lines .

Action Environment

It is generally recommended to store similar compounds in a cool, dry area protected from environmental extremes .

将来の方向性

The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . This suggests that they could be further explored for potential applications in various fields, such as agrochemistry and material chemistry .

特性

IUPAC Name |

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-13-3-8-17(14(2)11-13)23-20(28)12-26-21(29)27-19(25-26)10-9-18(24-27)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMDFUQGIQRROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)

![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)